N-(1-Methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)prop-2-enamide
Description
N-(1-Methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)prop-2-enamide is a chemical compound belonging to the class of benzothiazine derivatives
Properties
IUPAC Name |
N-(1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-12(15)13-10-8-18(16,17)14(2)11-7-5-4-6-9(10)11/h3-7,10H,1,8H2,2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRFJSBTQCGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(CS1(=O)=O)NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)prop-2-enamide typically involves the reaction of 1-methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-ylamine with prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(1-Methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted benzothiazine derivatives with different substituents.
Scientific Research Applications
N-(1-Methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which N-(1-Methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)prop-2-enamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-Methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)prop-2-enamide is compared with other similar compounds to highlight its uniqueness:
Isoxicam: A non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.
Meloxicam: Another NSAID used for pain relief.
Piroxicam: An older NSAID with similar applications.
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their biological activity and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
